molecular formula C₁₆H₁₅D₄ClO₉ B1150867 Clofibric Acid-d4 Acyl-β-D-glucuronide

Clofibric Acid-d4 Acyl-β-D-glucuronide

Cat. No.: B1150867
M. Wt: 394.79
Attention: For research use only. Not for human or veterinary use.
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Description

Clofibric Acid-d4 Acyl-β-D-glucuronide is a deuterated derivative of Clofibric Acid Acyl-β-D-glucuronide, a Phase II metabolite of clofibric acid—a fibrate hypolipidemic agent. The deuterated form (C₁₆H₁₅D₄ClO₉; molecular weight ~394.8 g/mol) is synthesized by replacing four hydrogen atoms with deuterium, enhancing its stability for use as an internal standard in mass spectrometry and pharmacokinetic studies . Its non-deuterated counterpart (C₁₆H₁₉ClO₉; molecular weight 390.77 g/mol) plays a critical role in drug metabolism by increasing solubility and facilitating excretion via glucuronidation. However, it exhibits chemical reactivity, forming protein and DNA adducts, which may contribute to hepatocarcinogenicity .

Properties

Molecular Formula

C₁₆H₁₅D₄ClO₉

Molecular Weight

394.79

Synonyms

1-[2-(4-Chlorophenoxy-d4)-2-methylpropanoate] β-D-Glucopyranuronic Acid;  Clofibric-d4 β-Glucuronide;  Clofibric Acid-d4 Glucuronide;  Clofibryl-d4 Glucuronide; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Clofibric Acid-d4 Acyl-β-D-glucuronide is primarily studied for its metabolic pathways and interactions within biological systems. As a major metabolite of clofibrate, it plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of lipid-lowering therapies.

Metabolism and Reactivity Studies

Research has shown that this compound undergoes various metabolic transformations in the human body. Notably, studies indicate that it can form covalent adducts with human serum albumin, which may have implications for drug efficacy and toxicity . The reactivity of this glucuronide in human plasma has been demonstrated to be higher than that of its parent compound, leading to significant insights into its pharmacological behavior.

Table 1: Reactivity Comparison of this compound with Other Metabolites

CompoundReactivity in Human Serum AlbuminHydrolysis Rate
This compoundHigherModerate
Fenofibric AcidLowerHigh

Toxicological Studies

This compound has been investigated for its potential toxic effects, particularly concerning its covalent binding to proteins. Such interactions can lead to adverse effects, including hypersensitivity reactions to non-steroidal anti-inflammatory drugs (NSAIDs) due to cross-reactivity with glucuronides .

Case Studies on Toxicity

A notable study highlighted the formation of mercapturic acid conjugates from this compound, suggesting that its metabolic products can contribute to toxicity profiles observed in clinical settings . This underscores the importance of understanding the full spectrum of reactions involving this compound.

Environmental Applications

The environmental impact of pharmaceuticals, including this compound, is an area of growing concern. Research indicates that this compound can persist in wastewater systems and may undergo transformation when exposed to microbial degradation processes.

Bioremediation Studies

Studies utilizing white-rot fungi have shown promise in degrading pharmaceutical compounds like clofibric acid through enzymatic pathways . The ability of these fungi to metabolize this compound could provide insights into bioremediation strategies for contaminated water sources.

Table 2: Biodegradation Potential of this compound

MicroorganismDegradation Efficiency (%)By-products Identified
Trametes versicolor75Non-toxic metabolites
Phanerochaete chrysosporium65Aromatic compounds

Comparison with Similar Compounds

Research Findings and Implications

  • Carcinogenicity Risk: Reactive acyl glucuronides like clofibric acid and gemfibrozil may contribute to hepatocarcinogenicity through DNA adduct formation, warranting long-term safety studies .
  • Environmental Impact : Glucuronides such as Diclofenac Acyl-β-D-glucuronide persist in wastewater, necessitating enzymatic deconjugation for accurate environmental monitoring .
  • Therapeutic Implications : Stability differences (e.g., Ibuprofen vs. Clofibric Acid glucuronides) affect drug half-life and toxicity, guiding dose adjustments in renal impairment .

Preparation Methods

Starting Material Preparation

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is isotopically labeled via hydrogen-deuterium exchange. The process typically involves refluxing clofibric acid in deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD) under acidic or basic conditions. Catalysts like palladium on carbon (Pd/C) or deuterated sulfuric acid (D₂SO₄) accelerate the exchange, achieving >98% deuteration at the methyl groups.

Table 1: Deuteration Conditions for Clofibric Acid-d4

ParameterConditionSource Reference
SolventD₂O/CD₃OD (1:1 v/v)
CatalystPd/C (5% w/w)
Temperature80°C, 24 hours
Deuteration Efficiency98–99% (confirmed via MS)

Purification of Clofibric Acid-d4

Post-deuteration, the crude product is purified via recrystallization from a hexane-ethyl acetate mixture (3:1 v/v). Crystallization yields a white solid with a melting point of 56–64°C. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%.

Conjugation with Glucuronic Acid

The deuterated clofibric acid is conjugated with glucuronic acid to form the acyl-β-D-glucuronide.

Enzymatic Glucuronidation

UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation in vitro. A typical reaction mixture includes:

  • Clofibric Acid-d4 (1 mM)

  • UDP-glucuronic acid (2 mM)

  • Human liver microsomes (1 mg/mL protein)

  • Magnesium chloride (5 mM) in phosphate buffer (pH 7.4).

Incubation at 37°C for 2–4 hours yields the glucuronide conjugate. Reaction progress is monitored via LC-MS, with the glucuronide eluting at 3.2 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).

Table 2: Optimal Reaction Conditions for Glucuronidation

ParameterConditionSource Reference
pH7.4 (phosphate buffer)
Temperature37°C
Incubation Time4 hours
Enzyme SourceHuman liver microsomes

Chemical Synthesis as an Alternative

For large-scale production, chemical synthesis avoids enzymatic variability. The method employs 6,1-anhydroglucopyranuronic acid as the glucuronyl donor. Key steps include:

  • Activation : Clofibric Acid-d4 is activated with N,N'-dicyclohexylcarbodiimide (DCC) to form an acyl chloride.

  • Glycosidation : The acyl chloride reacts with 6,1-anhydroglucopyranuronic acid in anhydrous dichloromethane (DCM) under nitrogen.

  • Anomerization : Tin(IV) chloride (SnCl₄) catalyzes β-anomer formation, achieving >95% β-selectivity.

Table 3: Chemical Synthesis Parameters

ParameterConditionSource Reference
Acylating AgentDCC (1.2 equivalents)
SolventAnhydrous DCM
CatalystSnCl₄ (0.1 equivalents)
Reaction Time12 hours

Purification and Characterization

Chromatographic Purification

The crude glucuronide is purified using preparative HPLC with a XBridge BEH C18 column (5 μm, 10 × 250 mm). A gradient of 10–50% acetonitrile in 0.1% formic acid over 30 minutes isolates the product at >98% purity. Lyophilization yields a hygroscopic white powder, requiring storage at -20°C under inert gas.

Structural Confirmation

  • Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion [M-H]⁻ at m/z 393.77 (calculated 393.77 for C₁₆H₁₅D₄ClO₉).

  • NMR Spectroscopy : ¹H NMR (600 MHz, D₂O) confirms the β-D-configuration via coupling constants (J = 8.2 Hz for anomeric proton).

  • Isotopic Purity : Deuterium incorporation is verified by comparing MS fragmentation patterns with non-deuterated standards.

ConditionHalf-LifeSource Reference
pH 7.4, 37°C2.5 hours
pH 3.0, 4°C>30 days
Lyophilized, -80°C12 months

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated solvents (e.g., CD₃OD at $500–$1,000/L) and catalysts (Pd/C at $2,000/g) contribute to high production costs.

Regulatory Compliance

Manufacturers must adhere to Good Manufacturing Practices (GMP) for isotopic labeling, requiring rigorous documentation of deuterium sources and batch-to-batch consistency.

Emerging Methodologies

Continuous-Flow Synthesis

Microreactor systems enable faster deuteration and glucuronidation, reducing reaction times from 24 hours to 2 hours.

Enzymatic Engineering

Recombinant UGT isoforms (e.g., UGT2B7) expressed in E. coli improve glucuronidation yields to >90%.

Q & A

Q. What are the key stability challenges associated with Clofibric Acid-d4 Acyl-β-D-glucuronide in experimental settings, and how can they be mitigated?

this compound is prone to hydrolysis and intramolecular acyl migration under physiological pH and temperature, which can alter its structure and reactivity. To ensure stability:

  • Maintain samples at pH 4–6 and –80°C to minimize degradation .
  • Use acidic buffers during sample preparation to stabilize the glucuronide.
  • Avoid prolonged storage at room temperature, as isomerization can occur within hours .
  • Validate analytical methods (e.g., LC-MS/MS) with deuterated internal standards (e.g., d4-Indomethacin) to account for degradation during quantification .

Q. How is this compound synthesized and characterized in metabolic studies?

The metabolite is typically generated via hepatic microsomal incubations with UDP-glucuronic acid (UDPGA) as a cofactor. Key steps:

  • Incubate Clofibric Acid-d4 with human or rat liver microsomes at 37°C in pH 7.4 buffer.
  • Terminate reactions with ice-cold acetonitrile to arrest enzymatic activity.
  • Characterize using LC-MS/MS with MRM transitions for the deuterated aglycone (m/z 218.66 → fragment ions) and glucuronide (m/z ~394 → 218.66) .
  • Confirm structure via NMR to distinguish diastereomers and acyl migration products .

Advanced Research Questions

Q. What experimental approaches are used to assess the genotoxic potential of this compound?

Acyl glucuronides can react with DNA via Schiff base formation, leading to strand breaks. Methodologies include:

  • M13 forward mutational assay : Incubate single-stranded M13mp19 DNA with 1–5 mM glucuronide for 16 hours, transfect into SOS-induced E. coli, and measure phage survival. A >80% survival decrease at 5 mM indicates DNA damage .
  • Plasmid nicking assay : Treat supercoiled pSP189 plasmids with glucuronides, separate via agarose gel electrophoresis, and quantify linear (nicked) vs. supercoiled DNA. Clofibric Acid-d4 glucuronide shows 10-fold greater strand nicking than glucose 6-phosphate .
  • Adduct detection : Use 32P-postlabeling or immunoblotting with anti-acyl glucuronide antibodies to identify DNA-protein crosslinks .

Q. How does this compound interact with drug-metabolizing enzymes like CYP2C8, and what are the implications for drug-drug interactions (DDIs)?

this compound inhibits CYP2C8 with an IC50 of 18.9 µM , comparable to clopidogrel acyl glucuronide (IC50 = 10.9 µM). Experimental workflows:

  • Recombinant CYP2C8 assays : Incubate with probe substrates (e.g., paclitaxel) and measure metabolite inhibition via LC-MS/MS.
  • Computational docking : Model glucuronide binding to CYP2C8’s active site, focusing on interactions between the thiophene moiety and heme .
  • Clinical relevance : Prolonged CYP2C8 inhibition (>60%) may elevate plasma levels of co-administered drugs (e.g., cerivastatin), increasing toxicity risks .

Q. What analytical strategies are recommended for detecting and quantifying this compound-protein adducts in biological matrices?

Method Detection Limit Key Steps Challenges
LC-MS/MS 0.1–1 ng/mLImmunoprecipitate adducts with anti-glucuronide antibodies; digest with trypsin; quantify signature peptides.Low adduct abundance in vivo .
Western Blotting 10 ng/mLResolve proteins via SDS-PAGE; transfer to PVDF; probe with polyclonal antibodies.Cross-reactivity with endogenous proteins .
ELISA 1 ng/mLCoat plates with glucuronide-BSA conjugates; detect adducts with competitive antibodies.Requires high-affinity antibodies .

Methodological Considerations

Q. How can researchers design experiments to differentiate between acyl glucuronide-mediated toxicity and parent aglycone effects?

  • Deuterated controls : Use Clofibric Acid-d4 to trace glucuronide-specific effects via isotopic labeling in metabolic studies .
  • Knockout models : Employ UDP-glucuronosyltransferase (UGT) knockout hepatocytes to isolate aglycone vs. glucuronide contributions .
  • Time-course assays : Monitor cytotoxicity (e.g., LDH release) and genotoxicity (e.g., Comet assay) over 24–72 hours to distinguish acute vs. delayed effects .

Q. What are the best practices for validating acyl glucuronide quantification in pharmacokinetic studies?

  • Stability testing : Assess glucuronide integrity under storage (–80°C vs. –20°C) and freeze-thaw cycles.
  • Matrix effects : Spike deuterated glucuronide into plasma/urine to evaluate recovery (target: >85%) .
  • Cross-validation : Compare LC-MS/MS results with enzymatic hydrolysis (β-glucuronidase treatment) to confirm specificity .

Data Contradictions and Resolution

Q. Why do some studies report negligible genotoxicity for acyl glucuronides, while others show significant DNA damage?

Discrepancies arise from:

  • Concentration differences : Genotoxicity is dose-dependent; studies using <1 mM glucuronide may miss effects .
  • Experimental models : In vitro systems (e.g., bacterial assays) lack mammalian repair mechanisms, amplifying damage visibility .
  • Adduct stability : Transient adducts may degrade before detection in long-term assays .

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